(S)-(+)-2-Octyl isothiocyanate

説明

Glucosinolate-Myrosinase System in Brassicaceae Species

Plants in the Brassicaceae family, which includes vegetables like broccoli, cabbage, and mustard, produce a class of sulfur-containing secondary metabolites called glucosinolates. srce.hrnih.gov These compounds are stored in the plant's vacuoles, physically separated from an enzyme called myrosinase. srce.hroup.com When the plant tissue is damaged, for instance by chewing insects or mechanical injury, this compartmentalization is disrupted. oup.commdpi.com Myrosinase comes into contact with the glucosinolates, catalyzing their hydrolysis. srce.hrmdpi.com This enzymatic reaction is a key part of the plant's defense system, leading to the production of various biologically active compounds, including isothiocyanates. oup.comnih.gov The initial products of this hydrolysis are unstable aglycones, which then spontaneously rearrange to form pungent and often toxic isothiocyanates that can repel herbivores and inhibit pathogens. oup.comcore.ac.uk

Enzymatic Hydrolysis Products and Specifier Proteins

While the default product of glucosinolate hydrolysis at a neutral pH is an isothiocyanate, the final chemical output can be influenced by the presence of various specifier proteins. mdpi.comnih.gov These proteins can interact with the unstable aglycone intermediate to direct the reaction towards different end products. nih.gov This results in a diverse array of potential hydrolysis products from a single glucosinolate precursor.

The main classes of hydrolysis products include:

Isothiocyanates : Formed through a spontaneous rearrangement of the aglycone in the absence of specifier proteins. core.ac.uk

Nitriles : The formation of simple nitriles is favored under acidic conditions (low pH) or in the presence of ferrous ions (Fe²⁺). mdpi.com Additionally, a class of proteins known as Nitrile-Specifier Proteins (NSPs) can direct the hydrolysis towards nitrile production even at neutral pH. nih.gov

Epithionitriles : These are formed when the glucosinolate has a terminal double bond in its side chain and a specific protein called Epithiospecifier Protein (ESP) is active. google.com

Thiocyanates : Another class of potential products, their formation is also mediated by specific protein factors. mdpi.com

This complex system allows the plant to generate a variety of defensive compounds depending on the specific threat and physiological conditions.

Environmental and Physiological Factors Influencing Glucosinolate Hydrolysis and Isothiocyanate Formation

The yield and type of isothiocyanate produced from glucosinolate hydrolysis are not constant but are influenced by a range of external and internal factors. The initial concentration and type of glucosinolates in the plant can be affected by genetic factors, soil composition (such as sulfur and nitrogen content), climate, and the plant's developmental stage. srce.hrnih.gov

Several key factors directly impact the hydrolysis process itself:

| Factor | Influence on Hydrolysis Products |

|---|---|

| pH | Neutral pH generally favors the formation of isothiocyanates. mdpi.com Acidic conditions, such as those below pH 4, tend to promote the production of nitriles instead. austinpublishinggroup.com |

| Temperature | Mild heating (around 60-70°C) can be advantageous for isothiocyanate yield as it can inactivate heat-sensitive specifier proteins like ESP, which would otherwise divert the reaction to nitriles, while preserving the myrosinase enzyme. nih.gov Higher temperatures, however, will denature myrosinase, halting the reaction. nih.gov |

| Ferrous Ions (Fe²⁺) | The presence of ferrous ions can promote the formation of nitriles. mdpi.com |

| Specifier Proteins | The presence and activity of proteins like ESP and NSPs are critical in determining whether the final product is an isothiocyanate or a nitrile/epithionitrile. nih.gov |

Occurrence of Alkyl Isothiocyanates in Specific Plant Taxa

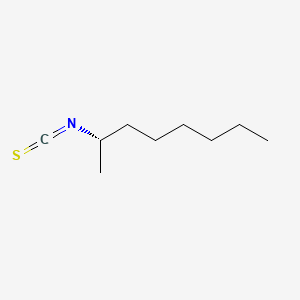

Isothiocyanates are classified based on their side chains, which can be aliphatic (alkyl), aromatic, or indolic. mdpi.com (S)-(+)-2-Octyl isothiocyanate is an aliphatic isothiocyanate. While many common isothiocyanates like sulforaphane (B1684495) (a methylsulfinylbutyl isothiocyanate) and allyl isothiocyanate are well-documented in specific Brassicaceae vegetables, the precise occurrence of 2-octyl isothiocyanate is less commonly reported. mdpi.comoregonstate.edu However, related long-chain alkyl isothiocyanates are known to exist in the plant kingdom. For instance, 8-methylsulfinyloctyl isothiocyanate has been identified in several plant species, including Arabidopsis thaliana, Rorippa sylvestris (Creeping Yellowcress), and Rorippa indica. invivochem.com Another study noted the antifungal activity of a homologous series of alkyl isothiocyanates, including n-octyl isothiocyanate. mdpi.com

The presence of these related C8 compounds suggests that the biosynthetic pathways for producing long-chain aliphatic glucosinolates, the precursors to compounds like 2-octyl isothiocyanate, exist within certain plant taxa. Long-chain aliphatic glucosinolates (C7-C10) are generally found in a limited number of species within the Brassicaceae family, including some in the genera Arabis and Lepidium. austinpublishinggroup.com

| Alkyl Isothiocyanate | Glucosinolate Precursor | Common Plant Source(s) | Reference |

|---|---|---|---|

| Sulforaphane (4-methylsulfinylbutyl ITC) | Glucoraphanin | Broccoli, Cabbage, Cauliflower | mdpi.com |

| Allyl isothiocyanate (2-propenyl ITC) | Sinigrin | Mustard, Horseradish, Brussels sprouts | oregonstate.eduwikipedia.org |

| Erucin (4-methylthiobutyl ITC) | Glucoerucin | Arugula (Rocket), Broccoli | nih.gov |

| Iberin (3-methylsulfinylpropyl ITC) | Glucoiberin | White Cabbage, Cauliflower | mdpi.com |

| 8-Methylsulfinyloctyl isothiocyanate | Not specified | Arabidopsis thaliana, Rorippa sylvestris | invivochem.com |

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-isothiocyanatooctane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-3-4-5-6-7-9(2)10-8-11/h9H,3-7H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAAZXUXIQEORL-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Table of Mentioned Chemical Compounds

| Compound Name | Class / Type |

|---|---|

| (S)-(+)-2-Octyl isothiocyanate | Aliphatic Isothiocyanate |

| 8-Methylsulfinyloctyl isothiocyanate | Aliphatic Isothiocyanate |

| Allyl isothiocyanate | Aliphatic Isothiocyanate |

| Erucin | Aliphatic Isothiocyanate |

| Glucosinolate | Precursor Compound |

| Iberin | Aliphatic Isothiocyanate |

| Myrosinase | Enzyme |

| Nitrile | Hydrolysis Product |

| Epithionitrile | Hydrolysis Product |

| Sulforaphane (B1684495) | Aliphatic Isothiocyanate |

| Thiocyanate | Hydrolysis Product |

| Epithiospecifier Protein (ESP) | Specifier Protein |

| Nitrile-Specifier Protein (NSP) | Specifier Protein |

| Sinigrin | Glucosinolate |

| Glucoraphanin | Glucosinolate |

| Glucoerucin | Glucosinolate |

| Glucoiberin | Glucosinolate |

Chemical Synthesis Methodologies

Conversion of Primary Amines to Isothiocyanates

The transformation of primary amines into isothiocyanates is a cornerstone of isothiocyanate synthesis. nih.govcbijournal.com Several strategies have been developed to achieve this conversion, broadly categorized by the key reagents employed.

Thiophosgene-Mediated Approaches for Isothiocyanate Generation

The reaction of a primary amine with thiophosgene (B130339) (CSCl₂) is a classic and widely used method for synthesizing isothiocyanates. nih.govwikipedia.org This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govresearchgate.net The process can be carried out in a two-phase system, for instance, using chloroform (B151607) and a saturated sodium bicarbonate solution. researchgate.net

While effective, the high toxicity and volatility of thiophosgene have prompted the development of alternative thiocarbonyl transfer reagents. epo.orgmdpi.com These surrogates, such as 1,1'-thiocarbonyldiimidazole, offer a safer approach to isothiocyanate synthesis. mdpi.comrsc.org

Carbon Disulfide-Based Reactions and Desulfurization Agents

A prevalent and more environmentally benign alternative to thiophosgene involves the use of carbon disulfide (CS₂). epo.orgchula.ac.th In this two-step, one-pot procedure, the primary amine first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. mdpi.comchemrxiv.org This salt is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.govchemrxiv.org

A variety of desulfurizing agents have been successfully employed in this process. The selection of the agent often depends on the specific substrate and desired reaction conditions. mdpi.com

| Desulfurizing Agent | Key Features |

| Tosyl Chloride | Mediates the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.org |

| Cyanuric Chloride | Effective for the synthesis of a broad range of alkyl and aryl isothiocyanates under aqueous conditions. beilstein-journals.orgnih.gov |

| Sodium Persulfate | Allows for the synthesis of chiral isothiocyanates and can be used in a one-pot method in water. nih.govrsc.org |

| Hydrogen Peroxide | A "green" alternative suitable for synthesizing non-chiral isothiocyanates. nih.gov |

| Carbon Tetrabromide | Acts as an electrophile to induce the desulfurization process under mild conditions. chula.ac.th |

The general mechanism involves the formation of the dithiocarbamate salt, which is then decomposed by the desulfurizing agent to form the isothiocyanate. nih.gov

Electrochemical Synthesis Approaches from Amines and Carbon Disulfide

A modern and sustainable approach to isothiocyanate synthesis is through electrochemical methods. gre.ac.ukorganic-chemistry.org This technique offers a mild, high-yielding, and practical route for preparing both aliphatic and aromatic isothiocyanates from primary amines and carbon disulfide. gre.ac.ukgre.ac.ukacs.org A key advantage of this method is that it can be performed without a supporting electrolyte, reducing waste. gre.ac.ukorganic-chemistry.org

The electrochemical process involves the condensation of a primary amine with carbon disulfide to form a dithiocarbamate salt in situ. gre.ac.ukorganic-chemistry.org This intermediate then undergoes anodic desulfurization to yield the isothiocyanate. organic-chemistry.org This method has demonstrated good functional group tolerance and is considered an environmentally friendly alternative to traditional chemical synthesis. gre.ac.ukorganic-chemistry.org

Asymmetric Synthesis Strategies for Enantiopure Isothiocyanates

The synthesis of enantiomerically pure chiral isothiocyanates, such as (S)-(+)-2-octyl isothiocyanate, is of significant interest for applications in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis. rsc.org While direct asymmetric synthesis methods for isothiocyanates are still developing, several strategies exist to obtain enantiopure products.

One approach involves the use of chiral starting materials. For example, the use of a chiral amine in the reaction with carbon disulfide, followed by desulfurization with an appropriate agent like sodium persulfate, can yield a chiral isothiocyanate. nih.govrsc.org It has been shown that this method can proceed without racemization, preserving the stereochemical integrity of the starting material. mdpi.com

Multicomponent reactions catalyzed by chiral complexes also present a pathway to enantiopure products. For instance, a reaction between imines, terminal alkynes, and isothiocyanates in the presence of a chiral copper-pybox complex can produce enantiopure thiazolidine-2-imines, demonstrating the potential for asymmetric induction in reactions involving isothiocyanates. rsc.orgrsc.orgnih.gov The control of enantiomeric excess and the assignment of the absolute configuration of chiral isothiocyanates are crucial and are often verified using techniques like enantioselective high-performance liquid chromatography (HPLC). mdpi.com

Industrial Production and Purification Techniques for Isothiocyanates

The large-scale production of isothiocyanates is essential for their application in various industries, including pharmaceuticals and agriculture. epo.org The carbon disulfide route is often favored for industrial synthesis due to its avoidance of highly toxic reagents like phosgene (B1210022) and thiophosgene. epo.org A "one-pot" method where the dithiocarbamate is formed and then desulfurized in the same reactor is often employed for its efficiency. epo.org

Purification of the resulting isothiocyanate is a critical step to achieve the high purity required for many applications. epo.org While laboratory-scale purifications often rely on silica (B1680970) gel column chromatography, this method is not always practical for industrial production due to the large amounts of solvent and silica gel required. epo.orgrsc.org

For large-scale preparations, alternative purification methods are employed. These can include:

Washing: The reaction mixture is washed with acidic solutions and brine to remove impurities. epo.org

Distillation: Vacuum distillation and reduced-pressure distillation are common techniques used to purify the crude product and obtain the final high-purity isothiocyanate. epo.org

The development of purification procedures that are independent of column chromatography is a key consideration for efficient and economical industrial production. rsc.org

Derivatization and Synthesis of Isothiocyanate Analogs

Synthesis of Thiosemicarbazone Derivatives

The reaction of isothiocyanates with hydrazine or its derivatives is a well-established method for the synthesis of thiosemicarbazides, which can then be converted to thiosemicarbazones. While specific literature detailing the synthesis of thiosemicarbazones directly from (S)-(+)-2-Octyl isothiocyanate is limited, the general reaction mechanism provides a clear pathway for this transformation.

The synthesis typically involves the nucleophilic addition of a hydrazine derivative to the electrophilic carbon atom of the isothiocyanate. This reaction forms a thiosemicarbazide intermediate. Subsequent condensation of this intermediate with an appropriate aldehyde or ketone yields the corresponding thiosemicarbazone.

A general synthetic scheme is as follows:

Step 1: Formation of 4-((S)-octan-2-yl)thiosemicarbazide

This compound reacts with hydrazine hydrate in a suitable solvent, such as ethanol or propanol, to yield 4-((S)-octan-2-yl)thiosemicarbazide. The reaction is typically carried out with stirring, and the product often precipitates from the reaction mixture.

Step 2: Formation of Thiosemicarbazone

The synthesized 4-((S)-octan-2-yl)thiosemicarbazide is then reacted with a selected aldehyde or ketone in an appropriate solvent, often with catalytic acid or base, to form the desired thiosemicarbazone derivative via a condensation reaction. nih.gov

Table 1: Hypothetical Thiosemicarbazone Derivatives of this compound

| Reactant Aldehyde/Ketone | Resulting Thiosemicarbazone Derivative |

| Benzaldehyde | (E)-2-benzylidene-N-((S)-octan-2-yl)hydrazine-1-carbothioamide |

| Acetone | 2,2-dimethyl-1-(N-((S)-octan-2-yl)carbamothioyl)hydrazin-1-ium |

| 4-Chlorobenzaldehyde | (E)-2-(4-chlorobenzylidene)-N-((S)-octan-2-yl)hydrazine-1-carbothioamide |

This table presents expected products based on general chemical principles, as specific experimental data for these reactions with this compound were not found in the searched literature.

Other Synthetic Transformations Utilizing the Isothiocyanate Moiety as a Building Block

The isothiocyanate group in this compound is a key functional group for various synthetic transformations beyond the formation of thiosemicarbazones. Its reactivity allows for the construction of diverse heterocyclic systems and other functionalized molecules.

Synthesis of N-Substituted Thioureas:

One of the most fundamental reactions of isothiocyanates is their reaction with primary or secondary amines to form N,N'-disubstituted thioureas. This compound can react with a variety of amines to produce a library of chiral thiourea derivatives. These thioureas can serve as intermediates for further synthetic modifications or as final products with potential biological activities. researchgate.net

General Reaction: this compound + R-NH₂ → (S)-1-(octan-2-yl)-3-R-thiourea

Cyclization Reactions:

The thiourea derivatives obtained from this compound can undergo cyclization reactions to form various heterocyclic compounds. researchgate.net For instance, reaction with α-halo ketones can lead to the formation of thiazole derivatives. Similarly, other reagents can be employed to construct different heterocyclic scaffolds, such as triazoles or thiadiazoles, often through intramolecular cyclization of appropriately substituted thiourea or thiosemicarbazide precursors. arkat-usa.orgidosi.org

The direct reaction of acyl isothiocyanates with hydrazine derivatives can lead to the formation of 1,2,4-triazoline-5-thiones. arkat-usa.org While this compound is an alkyl isothiocyanate, analogous cyclization pathways with suitable reagents could be explored.

Table 2: Potential Synthetic Transformations of this compound

| Reactant | Product Class | Potential Heterocyclic Ring |

| Primary/Secondary Amines | N-Substituted Thioureas | - |

| Hydrazine Derivatives | Thiosemicarbazides | 1,2,4-Triazoles, 1,3,4-Thiadiazoles |

| Amino acids | Peptidyl Thioureas | - |

| α-Amino Esters | Thiazolidinones | Thiazolidine |

This table outlines potential synthetic routes based on the general reactivity of isothiocyanates. Specific experimental validation for this compound is required.

Advanced Analytical Characterization Methodologies

Chromatographic Techniques for Isothiocyanate Analysis

Chromatography is a fundamental tool for separating isothiocyanates from complex mixtures. The volatility and chemical nature of these compounds make them suitable for both gas and liquid chromatography methods. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like isothiocyanates. nih.gov It combines the high separation efficiency of gas chromatography with the sensitive detection and identification capabilities of mass spectrometry. nih.govresearchgate.net Isothiocyanates are often analyzed as the volatile decomposition products of less volatile parent compounds, such as glucosinolates. nih.gov

In the GC-MS analysis of the related compound n-octyl isothiocyanate, the mass spectrum shows characteristic fragmentation patterns. While the molecular ion peak [M⁺] at m/z 171 may be absent or have zero intensity, a prominent peak is typically observed at m/z 115, which often represents the base peak. beilstein-journals.orgnih.gov This fragmentation is crucial for identifying the compound in a sample matrix.

Table 1: GC-MS Fragmentation Data for n-Octyl isothiocyanate

| Description | m/z Value | Relative Intensity | Source |

|---|---|---|---|

| Molecular Ion [M⁺] | 171 | 0% | beilstein-journals.org |

| Base Peak | 115 | 100% | beilstein-journals.org |

| Second Highest Peak | 138 | - | nih.gov |

| Third Highest Peak | - | - | nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the determination of isothiocyanates. nih.govbevital.no HPLC methods offer high sensitivity and flexibility, making them suitable for routine analysis in research and clinical laboratories. bevital.no The analysis typically involves a reversed-phase column, such as a C18 or specialized columns like Newcrom R1, which has low silanol (B1196071) activity. sielc.comd-nb.info

For the analysis of isothiocyanates in complex samples like plant extracts, a derivatization step is often employed prior to HPLC separation. nih.gov One such procedure involves reacting the isothiocyanate with N-acetyl-l-cysteine to form a dithiocarbamate (B8719985). nih.gov This derivative can then be readily analyzed by HPLC coupled with a diode-array detector (DAD) or a mass spectrometer (MS). nih.gov Mobile phases commonly consist of acetonitrile (B52724) and an aqueous buffer, such as a potassium phosphate (B84403) solution. d-nb.info

Table 2: Example HPLC Conditions for Isothiocyanate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Atlantis ODS (150 x 4.6 mm, 3.5 µm) | d-nb.info |

| Mobile Phase | 60:40 Acetonitrile / 5 mmol/L K₂HPO₄ water solution | d-nb.info |

| Flow Rate | 0.8 mL/min | d-nb.info |

| Detection | UV (280 nm) | d-nb.info |

Spectroscopic Characterization Techniques

Spectroscopy provides invaluable information about the molecular structure and functional groups present in a compound. For (S)-(+)-2-Octyl isothiocyanate, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key methods for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the detailed molecular structure of a compound by providing information on the connectivity of atoms. rsc.orggre.ac.uk Both ¹H NMR and ¹³C NMR spectra yield distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms in the molecule.

For the related compound n-octyl isothiocyanate, the ¹H NMR spectrum shows a characteristic triplet for the terminal methyl group (CH₃) at approximately 0.89 ppm. beilstein-journals.org The spectrum also displays multiplets for the methylene (B1212753) groups (CH₂) of the alkyl chain and a triplet around 3.51 ppm corresponding to the methylene group attached to the isothiocyanate functional group (-CH₂-NCS). beilstein-journals.org

Table 3: ¹H NMR Spectral Data for n-Octyl isothiocyanate in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | J (Hz) | Source |

|---|---|---|---|---|

| 0.89 | t | -CH₃ | 7.0 | beilstein-journals.org |

| 1.28–1.32 | m | -(CH₂)₄- | - | beilstein-journals.org |

| 1.39–1.42 | m | -CH₂- | - | beilstein-journals.org |

| 1.67–1.72 | m | -CH₂- | - | beilstein-journals.org |

| 3.51 | t | -CH₂-NCS | 7.0 | beilstein-journals.org |

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the octyl chain and the characteristic signal for the carbon atom of the isothiocyanate group (-N=C=S). rsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The most characteristic feature in the IR spectrum of an isothiocyanate is the strong and broad absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate group (-N=C=S). phcogres.com

For n-octyl isothiocyanate, this distinctive band appears around 2102 cm⁻¹. beilstein-journals.org The spectrum also shows C-H stretching vibrations for the alkane part of the molecule, typically appearing around 3000 cm⁻¹. utdallas.edu The presence and specific position of the -N=C=S band are primary diagnostic indicators for confirming the identity of the compound. nih.gov

Table 4: Key IR Absorption Bands for n-Octyl isothiocyanate

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity/Shape | Source |

|---|---|---|---|---|

| ~2102 | N=C=S Asymmetric Stretch | Isothiocyanate | Strong, Broad | beilstein-journals.orgphcogres.com |

| ~2925, ~2855 | C-H Stretch | Alkane | Strong | utdallas.edu |

Biological Activities and Molecular Mechanisms

General Mechanistic Principles of Isothiocyanate Bioactivity

The fundamental bioactivity of isothiocyanates is rooted in the electrophilic nature of their –N=C=S functional group. This chemical property dictates their primary mode of interaction with biological systems.

The defining characteristic of isothiocyanates is their high reactivity as electrophiles, which enables them to form covalent bonds with nucleophilic sites in biological molecules. tandfonline.comnih.gov The primary targets for this reaction are the sulfhydryl (-SH) groups of cysteine residues within proteins. nih.govnih.gov The interaction involves the nucleophilic attack of the thiolate anion (RS⁻) on the electron-deficient carbon atom of the isothiocyanate group. This reaction results in the formation of a stable dithiocarbamate (B8719985) adduct. pnas.orgnih.gov

This covalent modification can profoundly alter the structure and function of the target protein. nih.govnih.gov By modifying critical cysteine residues, ITCs can inhibit enzyme activity, disrupt protein-protein interactions, and alter regulatory signaling pathways. nih.govaacrjournals.org For example, studies on various ITCs have shown that they can covalently modify and inactivate key signaling proteins like MEKK1 and tubulin. nih.govaacrjournals.orgmdpi.com While glutathione (B108866) is a major intracellular target for ITCs, leading to their metabolism and excretion, the modification of protein thiols is believed to be a key mechanism underlying their pleiotropic biological effects. nih.govmdpi.com

Isothiocyanates play a dual role in modulating the cellular redox environment. nih.govresearchgate.net At lower, physiologically relevant concentrations, they can bolster cellular antioxidant defenses, while at higher concentrations, often used in in vitro cancer studies, they can act as pro-oxidants, leading to the generation of reactive oxygen species (ROS). mdpi.comaacrjournals.org

The antioxidant effect is primarily mediated through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). oregonstate.eduresearchgate.net In its inactive state, Nrf2 is bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). oregonstate.edu ITCs can covalently modify specific cysteine sensors on Keap1, leading to a conformational change that releases Nrf2. nih.govoregonstate.edu The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes. oregonstate.edunih.gov This binding event initiates the transcription of a suite of cytoprotective proteins, including antioxidant enzymes and Phase II detoxification enzymes. nih.govmdpi.com

Conversely, some ITCs have been shown to induce apoptosis in cancer cells by triggering a surge in intracellular ROS. nih.govnih.govresearchgate.net This increase in oxidative stress can overwhelm the cell's antioxidant capacity, leading to damage of mitochondria, DNA fragmentation, and ultimately, programmed cell death. mdpi.comnih.gov For instance, benzyl (B1604629) isothiocyanate (BITC) has been shown to generate ROS, which is linked to its ability to cause cell cycle arrest and induce apoptosis in various cancer cell lines. nih.govcapes.gov.br

Anticancer Research Perspectives

The anticancer properties of isothiocyanates are a major focus of chemoprevention research. frontiersin.orgnih.gov These compounds have been shown to interfere with multiple stages of carcinogenesis, including the metabolic activation of carcinogens, the induction of detoxification pathways, and the suppression of tumor cell proliferation and survival. mdpi.comnih.govwaocp.org

A critical mechanism by which ITCs exert their chemopreventive effects is by altering the balance of metabolic enzymes that process carcinogens and other xenobiotics. frontiersin.orgtandfonline.com This involves the inhibition of Phase I enzymes, which often activate procarcinogens, and the simultaneous induction of Phase II enzymes, which detoxify and facilitate the elimination of harmful substances. oregonstate.eduwaocp.org

Phase I biotransformation enzymes, particularly those belonging to the cytochrome P450 (CYP) superfamily, are responsible for the initial metabolism of many foreign compounds. casi.org While this is often a detoxification step, some procarcinogens require activation by CYP enzymes to become potent, DNA-damaging agents. oregonstate.edu Isothiocyanates have been found to inhibit the activity of several key CYP enzymes involved in carcinogen activation, such as CYP1A1, CYP1A2, CYP1B1, and CYP2E1. frontiersin.orgnih.govoup.com By inhibiting these enzymes, ITCs can reduce the formation of ultimate carcinogens, thereby protecting cellular DNA from damage. tandfonline.comnih.gov For example, phenethyl isothiocyanate (PEITC) has been extensively studied and shown to be a potent inhibitor of CYP enzymes that activate tobacco-specific nitrosamines. tandfonline.comoup.com The inhibition can be competitive or, in some cases, mechanism-based, involving irreversible inactivation of the enzyme. nih.govacs.org

| Isothiocyanate | Target Cytochrome P450 (CYP) Isoform | Observed Effect | Reference |

|---|---|---|---|

| Phenethyl isothiocyanate (PEITC) | CYP1A1, CYP1A2, CYP3A4 | Inhibition/Suppression of activity and/or expression | tandfonline.comnih.gov |

| Benzyl isothiocyanate (BITC) | CYP2E1 | Mechanism-based inactivation | acs.org |

| Allyl isothiocyanate (AITC) | CYP2C9 | Reduced activity and expression | researchgate.net |

| Sulforaphane (B1684495) (SFN) | CYP1A2, CYP3A4, CYP2E1 | Weak to no inhibition in some studies | oup.combohrium.com |

| General Isothiocyanates | CYP1 Family | Modulation of activity, contributing to chemoprevention | frontiersin.orgoregonstate.edu |

A hallmark of many isothiocyanates is their ability to potently induce the expression of Phase II detoxification enzymes. tandfonline.comoregonstate.edu These enzymes play a crucial role in protecting cells from carcinogenic and oxidative damage by converting reactive electrophiles into more water-soluble, readily excretable metabolites. acs.org Key Phase II enzymes induced by ITCs include Glutathione S-Transferases (GSTs), UDP-glucuronosyltransferases (UGTs), NAD(P)H:quinone oxidoreductase 1 (NQO1), and the catalytic subunit of glutamate-cysteine ligase (GCL), which is the rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione. oregonstate.edunih.govmdpi.com

As described previously (Section 6.1.2), this induction is largely mediated by the Nrf2-ARE signaling pathway. oregonstate.edumdpi.com The ability of ITCs to upregulate this broad spectrum of protective enzymes is considered a primary mechanism for their cancer-preventive effects observed in numerous animal models. tandfonline.comacs.orgnih.gov Studies have shown that different ITCs can induce these enzymes in various tissues, with some demonstrating a degree of organ specificity. casi.orgacs.orgnih.gov

| Isothiocyanate | Induced Phase II Enzyme | Model System | Reference |

|---|---|---|---|

| Sulforaphane (SFN) | GSTs, NQO1, HO-1, GCL | Various cell lines and animal tissues | mdpi.comoregonstate.edumdpi.com |

| Phenethyl isothiocyanate (PEITC) | GSTs, NQO1, UGTs | Rat liver, HepG2 cells | tandfonline.commdpi.comwaocp.org |

| Allyl isothiocyanate (AITC) | GST, NQO1 (QR) | Rat tissues (especially urinary bladder) | acs.orgnih.gov |

| Iberin | GST, NQO1 (QR) | Rat tissues (duodenum, forestomach, bladder) | casi.orgacs.org |

| Erucin | GST, NQO1 (QR), UGTs | Rat tissues and liver slices | waocp.orgcasi.org |

Cell Cycle Regulation

(S)-(+)-2-Octyl isothiocyanate and related ITCs have been shown to exert antiproliferative effects by interfering with the normal progression of the cell cycle. A significant mechanism observed in various cancer cell lines is the induction of cell cycle arrest, particularly at the G2/M checkpoint. researchgate.netijpsonline.commdpi.com This arrest prevents cells from entering mitosis, thereby halting their division and proliferation.

Studies on different types of ITCs have demonstrated that they can cause a dose- and time-dependent accumulation of cells in the G2/M phase. researchgate.net For instance, research on bladder cancer cells showed that treatment with various ITCs, including phenylethyl isothiocyanate (PEITC), resulted in a significant arrest of cells in the G2/M phase. mdpi.com This effect has also been observed in other cancer cell types, indicating a common mechanism of action for this class of compounds. ijpsonline.commdpi.com The arrest can be either temporary or, with prolonged exposure, can become irreversible, leading the cell toward apoptosis. researchgate.net

The progression through the cell cycle is a highly regulated process controlled by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. nih.govsigmaaldrich.com The G2/M transition is primarily governed by the CDK1/Cyclin B complex. sigmaaldrich.com Isothiocyanates induce G2/M arrest by directly or indirectly modulating the activity of these key regulatory proteins. researchgate.netmdpi.com

Research has shown that ITC treatment leads to a down-regulation of essential G2/M proteins. researchgate.netmdpi.com In some cell lines, ITCs were found to reduce the protein levels of both CDK1 and CDK2. mdpi.com Furthermore, the levels of mitotic cyclins, such as Cyclin A and Cyclin B, can also be suppressed. mdpi.com The reduction in the abundance of these proteins prevents the formation of active kinase complexes necessary for entry into mitosis, thereby causing the observed cell cycle block. researchgate.netmdpi.com This demonstrates that the antiproliferative effects of isothiocyanates are mediated by specific interactions with the core machinery that drives cell division.

Table 1: Effects of Isothiocyanates on Cell Cycle Regulatory Proteins

| Protein | Function | Observed Effect of ITCs | Reference |

|---|---|---|---|

| CDK1 | Key kinase for G2/M transition | Down-regulation/Reduction | researchgate.netmdpi.com |

| CDK2 | Involved in S phase and G2/M | Reduction | mdpi.com |

| Cyclin A | Active in S and G2 phases | Down-regulation/Reduction | mdpi.com |

| Cyclin B | Forms complex with CDK1 for mitosis | Reduction | mdpi.com |

| Cdc25C | Phosphatase that activates CDK1 | Down-regulation | researchgate.net |

Apoptosis Induction Pathways

A primary mechanism through which isothiocyanates induce cell death in cancer cells is the activation of apoptosis, or programmed cell death. nih.gov A central feature of this process is the activation of a family of cysteine proteases known as caspases. nih.govnih.gov In particular, the activation of caspase-3 is a critical event in the execution phase of apoptosis, as it is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological changes of cell death. cymitquimica.commdpi.com

Studies have demonstrated that treatment with various ITCs leads to a rapid induction of caspase-3-like activity in a time- and dose-dependent manner. nih.gov This activation is often a downstream consequence of other cellular insults, such as mitochondrial dysfunction. nih.gov For example, research on 2-n-octyl-4-isothiazolin-3-one (OIT), a structurally similar compound, showed that it significantly activated caspase-3-mediated apoptosis in endothelial cells. mdpi.comresearchgate.net The inhibition of caspase activity has been shown to prevent ITC-induced apoptosis, confirming that this pathway is essential for the cytotoxic effects of these compounds. nih.gov

The mitochondrion plays a crucial role in the intrinsic pathway of apoptosis. A key event in the early stages of this process is the disruption of the mitochondrial membrane potential (MMP). nih.govthermofisher.com This disruption is often associated with the opening of the mitochondrial permeability transition pore (MPTP), which allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.gov

Isothiocyanates have been shown to induce apoptosis by triggering mitochondrial dysfunction. nih.gov Treatment with these compounds can lead to a collapse of the MMP. nih.gov Studies using the compound OIT demonstrated a significant reduction in the bioenergetic function of mitochondria, which is indicative of damage to the organelle and loss of MMP. mdpi.comresearchgate.net This loss of potential is a critical upstream event that leads to the activation of the caspase cascade and the eventual execution of the apoptotic program. nih.govnih.gov

Table 2: Markers of Apoptosis Induced by Isothiocyanates

| Apoptotic Event | Description | Role in Apoptosis | Reference |

|---|---|---|---|

| Alteration of MMP | Collapse of the electrochemical gradient across the inner mitochondrial membrane. | Early event in the intrinsic pathway, triggers release of pro-apoptotic factors. | mdpi.comresearchgate.netnih.gov |

| Caspase-3 Activation | Cleavage and activation of the executioner caspase-3 enzyme. | Key executioner protease that cleaves cellular substrates, leading to cell death. | nih.govcymitquimica.commdpi.com |

| Cytochrome c Release | Release of a key electron transport chain protein from the mitochondria into the cytosol. | Activates the caspase cascade in the cytoplasm. | nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2-n-octyl-4-isothiazolin-3-one | OIT |

| Allyl isothiocyanate | AITC |

| Benzyl isothiocyanate | BITC |

| Cyclin-dependent kinase | CDK |

| Glutathione | GSH |

| Isothiocyanate | ITC |

| Kelch-like ECH-associated protein 1 | Keap1 |

| Nuclear factor erythroid 2-related factor 2 | Nrf2 |

| Octyl itaconate | OI |

| Phenethyl isothiocyanate | PEITC |

| Reactive oxygen species | ROS |

Targeting of Apoptosis Regulators (e.g., BID)

Isothiocyanates (ITCs) are recognized for their ability to induce apoptosis, a critical mechanism in their anti-cancer activity. nih.gov A key event in apoptosis is the activation of the Bcl-2 family of proteins, which includes the pro-apoptotic member BID (BH3 Interacting-Domain Death Agonist). nih.gov In its inactive state, BID's pro-apoptotic activity is self-inhibited. nih.gov However, upon receiving an apoptotic signal, initiator caspases like caspase-8 or caspase-2 can cleave BID. mdpi.comthermofisher.comharvard.edu This cleavage generates a truncated form (tBid) that translocates to the mitochondria, triggering the mitochondrial pathway of apoptosis. thermofisher.comkoreascience.kr

Research on phenethyl isothiocyanate (PEITC), a well-studied ITC, has shown that it can covalently bind to cysteine residues on the BID protein. nih.gov This interaction alters BID's conformation, disrupting its self-inhibitory state and exposing its pro-apoptotic C-terminal segment. nih.gov Consequently, PEITC promotes the cleavage and mitochondrial translocation of BID, leading to a potent induction of apoptosis. nih.gov This direct targeting of an apoptosis regulator like BID represents a crucial upstream event in the anti-cancer mechanism of ITCs. nih.gov

Role of DNA Damage and Replication Inhibition

A hallmark of cancer cells is their rapid and frequent DNA replication. oaepublish.com Isothiocyanates have been found to exploit this by inhibiting DNA replication, an activity observed in both cancerous and non-cancerous cells. oaepublish.com This replication blockage leads to the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage. oaepublish.com

Studies on ITCs like sulforaphane and PEITC indicate that they induce replication stress, which can activate DNA damage response pathways. oaepublish.com The selective anti-proliferative effect of ITCs on cancer cells appears to stem from the differential capacity for DNA repair; cancer cells are often less efficient at repairing these DSBs compared to normal cells. oaepublish.com This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in malignant cells. oaepublish.comnih.gov The induction of DNA damage is therefore a key consequence of the replication inhibition caused by ITCs and contributes significantly to their selective anti-cancer activity. oaepublish.com

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. nih.gov Isothiocyanates have demonstrated the ability to interfere with this process both in vitro and in vivo. nih.gov The anti-angiogenic activity of ITCs is a critical component of their chemopreventive and chemotherapeutic potential. nih.gov

The molecular mechanisms underlying these effects involve the modulation of key signaling pathways that regulate angiogenesis. ITCs have been shown to target several transcription factors and proteins crucial for the angiogenic process, including:

Hypoxia-Inducible Factor (HIF): A master regulator of the cellular response to low oxygen, HIF drives the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). ITCs can inhibit HIF activity, thereby reducing the production of these factors. nih.gov

Nuclear Factor κB (NF-κB) and Activator Protein 1 (AP-1): These transcription factors are involved in inflammation and cell proliferation and can promote angiogenesis. ITCs are known to suppress NF-κB and AP-1 signaling. nih.gov

Tubulin: Tubulin proteins are the building blocks of microtubules, which are essential for cell structure, division, and migration. Some ITCs can bind to tubulin, disrupting microtubule function in endothelial cells and thereby inhibiting a critical step in the formation of new blood vessels. nih.gov

Studies on phenyl isothiocyanate (PITC) have confirmed its ability to downregulate the expression of VEGF while increasing the expression of Tissue Inhibitor of Metalloproteinases (TIMP), which inhibits enzymes that degrade the extracellular matrix during angiogenesis. lktlabs.com

Anti-Metastatic Mechanisms

The metastatic spread of cancer cells to distant organs is a primary cause of cancer-related mortality. Isothiocyanates have shown potential in inhibiting metastasis through various mechanisms. nih.govresearchgate.net Research indicates that ITCs can suppress the migration and invasion of cancer cells, which are fundamental steps in the metastatic cascade. nih.govresearchgate.net

For example, allyl isothiocyanate (AITC) has been found to suppress the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. researchgate.net These enzymes are crucial for degrading the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. By inhibiting these enzymes, AITC effectively reduces the invasive capacity of cancer cells. researchgate.net The anti-metastatic effects of AITC in human gastric cancer cells are linked to its ability to inhibit the PI3K/AKT and MAPK signaling pathways. researchgate.net Similarly, sulforaphane has been shown to suppress cancer cell migration and invasion, further highlighting the anti-metastatic potential of this class of compounds. nih.gov

Interactions with Key Intracellular Signaling Pathways

This compound and its relatives exert their biological effects by modulating a wide array of intracellular signaling pathways that are often dysregulated in disease. Research on the closely related (R)-8-methylsulfinyloctyl isothiocyanate ((R)-8-OITC) and other ITCs has provided significant insights into these interactions. rsc.orgmedicinacomplementar.com.br

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. mdpi.com The cell-permeable itaconate derivative 4-octyl itaconate (OI) has been shown to enhance autophagy and protect chondrocytes from apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway. nih.gov Given that other ITCs like sulforaphane also target this pathway, it is a probable target for this compound. mdpi.com

NF-κB and AP-1 Pathways: The NF-κB and AP-1 transcription factors are key mediators of inflammation and cell survival. medicinacomplementar.com.brmdpi.com Studies on 4-[(2′-O-acetyl-α-L-rhamnosyloxy)benzyl]isothiocyanate (RBITC) demonstrate that it inhibits the expression of inflammatory enzymes by blocking the activation of NF-κB. medicinacomplementar.com.br This is achieved by preventing the degradation of its inhibitor, IκBα, thereby trapping NF-κB in the cytoplasm. medicinacomplementar.com.br Many ITCs are known to suppress NF-κB signaling, which is a crucial part of their anti-inflammatory and anti-cancer effects. mdpi.com

MAPKs Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, regulate cellular responses to a variety of stimuli, including stress and inflammation. rsc.org (R)-8-OITC has been shown to modulate the MAPK pathway in lipopolysaccharide (LPS)-activated macrophages, contributing to its anti-inflammatory effects. rsc.orgnih.gov Similarly, PEITC activates MAPKs, which correlates with the induction of apoptosis in cancer cells. nih.gov

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling and immune responses. rsc.org Research on (R)-8-OITC has demonstrated its ability to inhibit the LPS-induced phosphorylation of both JAK2 and STAT3 in macrophages. rsc.orgnih.govresearchgate.net This inhibition is a key mechanism for its ability to decrease the production of pro-inflammatory cytokines. rsc.org

Inflammasome: The inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. rsc.orgresearchgate.net (R)-8-OITC has been found to inhibit both the canonical and non-canonical pathways of the NLRP3 inflammasome in activated macrophages. rsc.orgresearchgate.net Other ITCs, such as benzyl isothiocyanate (BITC), also suppress NLRP3 inflammasome activation. researchgate.net Furthermore, the related compound 4-octyl itaconate (4-OI) has been shown to directly inhibit NLRP3 activation. researchgate.netnih.govnih.gov

Table 1: Summary of Isothiocyanate Interactions with Key Signaling Pathways

| Signaling Pathway | Investigated Compound(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| PI3K/AKT/mTOR | 4-Octyl Itaconate (OI), Sulforaphane | Inhibition, leading to apoptosis and autophagy | mdpi.comnih.gov |

| NF-κB | RBITC, General ITCs | Inhibition of activation, reducing inflammation | medicinacomplementar.com.brmdpi.com |

| MAPKs | (R)-8-OITC, PEITC | Modulation, leading to anti-inflammatory effects and apoptosis | rsc.orgnih.govnih.gov |

| JAK/STAT | (R)-8-OITC | Inhibition of JAK2 and STAT3 phosphorylation | rsc.orgnih.govresearchgate.net |

| Inflammasome (NLRP3) | (R)-8-OITC, BITC, 4-OI | Inhibition of activation and subsequent cytokine release | rsc.orgresearchgate.netresearchgate.netresearchgate.net |

Antimicrobial Research Perspectives

Isothiocyanates, derived from the enzymatic hydrolysis of glucosinolates in Brassica plants, are well-documented for their broad-spectrum antimicrobial properties against a variety of human, plant, and foodborne pathogens. rsc.orgrjpharmacognosy.irnih.gov Their biocidal activity makes them promising candidates for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance. nih.govresearchgate.net

The antimicrobial efficacy of ITCs is influenced by their chemical structure, including the nature of their side chain. researchgate.net Studies have demonstrated that ITCs like allyl isothiocyanate (AITC) and benzyl isothiocyanate (BITC) are effective against a range of bacteria, including Campylobacter jejuni, with BITC showing particularly potent bactericidal activity. frontiersin.org Other research has highlighted the activity of ITCs against Escherichia coli and Staphylococcus aureus. lktlabs.com

The proposed mechanisms for their antimicrobial action are multifaceted and not fully elucidated, but are thought to involve:

Inactivation of Intracellular Enzymes: The electrophilic nature of the isothiocyanate group allows it to react with thiol groups on proteins, potentially inactivating essential metabolic enzymes within the microbial cell. researchgate.net

Disruption of Membrane Integrity: Some ITCs have been shown to affect the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death. nih.gov

Inhibition of Quorum Sensing: Sulforaphane has been found to inhibit quorum sensing in Pseudomonas aeruginosa, a communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. nih.gov

The wide range of susceptible microbes and the multiple potential mechanisms of action suggest that ITCs like this compound warrant further investigation as a source of novel antimicrobial compounds. nih.gov

Table 2: Antimicrobial Activity of Selected Isothiocyanates

| Isothiocyanate | Target Microorganism(s) | Observed Effect/Mechanism | Reference(s) |

|---|---|---|---|

| Benzyl Isothiocyanate (BITC) | Campylobacter jejuni, E. coli | Potent bactericidal activity; induces loss of membrane integrity. | nih.govfrontiersin.org |

| Allyl Isothiocyanate (AITC) | Campylobacter jejuni, Various foodborne pathogens | Bactericidal activity. | researchgate.netfrontiersin.org |

| Sulforaphane (SFN) | H. pylori, P. aeruginosa, S. aureus | Inhibits quorum sensing, anti-biofilm activity. | nih.gov |

| Phenyl Isothiocyanate (PITC) | Escherichia coli, Staphylococcus aureus | Alters membrane function, inducing cell death. | lktlabs.com |

Antifungal Mechanisms (e.g., Cell Membrane Disruption)

Isothiocyanates exert their antifungal effects through various mechanisms, with cell membrane disruption being a key factor. researchgate.net The lipophilic nature of certain ITCs allows them to interfere with the fungal cell membrane, leading to increased permeability and leakage of cellular contents. For instance, studies on other ITCs like 2-phenylethyl isothiocyanate (PEITC) have demonstrated that they can disrupt the cell membrane integrity of fungi such as Alternaria alternata. semanticscholar.org This disruption is evidenced by increased extracellular conductivity and leakage of nucleic acids. semanticscholar.org

Furthermore, ITCs can induce oxidative stress in fungal cells, leading to the accumulation of reactive oxygen species (ROS). nih.gov This oxidative stress can, in turn, cause damage to cellular components, including the cell membrane through lipid peroxidation. researchgate.net The disruption of redox homeostasis and depletion of glutathione (GSH), a crucial antioxidant, are also implicated in the antifungal action of ITCs. nih.gov Some ITCs have been shown to increase the permeability of the plasma membrane, leading to K+ ion leakage. mdpi.com

The antifungal activity of ITCs is not limited to direct membrane damage. They can also interfere with essential metabolic pathways and enzyme functions within the fungal cell. nih.gov For example, some ITCs have been found to inhibit enzymes crucial for fungal survival. nih.gov

Antibacterial Mechanisms

The antibacterial activity of isothiocyanates is well-documented against both Gram-positive and Gram-negative bacteria. researchgate.net A primary mechanism of action is the disruption of bacterial cell membrane integrity. nih.gov This can lead to the loss of essential ions and molecules, ultimately resulting in cell death. nih.govnih.gov

Beyond membrane disruption, ITCs can interfere with various cellular processes. They have been shown to inhibit bacterial quorum sensing, a cell-to-cell communication system that regulates virulence factor production and biofilm formation. nih.gov For example, sulforaphane, another ITC, inhibits quorum sensing in Pseudomonas aeruginosa. nih.gov ITCs can also affect bacterial metabolism and enzyme activity by binding to proteins and enzymes, thereby inhibiting their function. researchgate.net The antibacterial mechanisms can also involve the generation of oxidative stress within the bacterial cells. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Antimicrobial Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how the chemical structure of isothiocyanates influences their antimicrobial potency. nih.govrjpharmacognosy.ir These studies have shown that the antimicrobial activity of ITCs is strongly influenced by their side chain structure. researchgate.net

Key physicochemical properties that have been identified as important for the antibacterial activity of ITCs include partial charge, polarity, reactivity, and the shape of the molecule. researchgate.net QSAR models have been developed to predict the minimum inhibitory concentration (MIC) and growth inhibitory response of various ITCs against bacteria like Escherichia coli and Bacillus cereus. researchgate.net These models can be instrumental in predicting the antibacterial activity of new ITCs and ITC-rich mixtures, aiding in the design of more effective antimicrobial agents. researchgate.net The lipophilicity of the ITC side chain is often a determining factor in its effectiveness, as it influences the compound's ability to penetrate the microbial cell membrane.

Synergistic Antimicrobial Activities with Other Agents

One of the key mechanisms behind this synergy is the ability of ITCs to disrupt the outer membrane of Gram-negative bacteria. acs.org This disruption increases the permeability of the membrane, allowing other antibiotics, which might otherwise be ineffective against these bacteria, to enter the cell and reach their intracellular targets. acs.org The fractional inhibitory concentration index (FICI) is a common metric used to quantify synergy, with a value of less than 0.5 generally indicating a synergistic interaction. acs.org

The synergistic potential of ITCs has been observed in combination with conventional antibiotics and other natural compounds. For example, the potentiation of antibiotics like vancomycin (B549263) and ciprofloxacin (B1669076) by certain natural compounds has been noted. nih.gov This approach of using ITCs as synergists opens up new possibilities for combating drug-resistant bacteria.

Anti-inflammatory Research Perspectives

Isothiocyanates have garnered significant attention for their potential anti-inflammatory properties. nih.govrjpharmacognosy.ir The research in this area suggests that compounds like this compound could modulate inflammatory pathways, offering a basis for future therapeutic strategies.

Downregulation of Pro-inflammatory Mediators (e.g., cytokines, chemokines, adhesion molecules, COX-2, iNOS, mPGES-1)

A significant aspect of the anti-inflammatory action of isothiocyanates is their ability to suppress the expression and production of various pro-inflammatory mediators. nih.gov Research on various ITCs has demonstrated their capacity to downregulate key molecules involved in the inflammatory cascade.

These mediators include:

Cytokines: ITCs have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govunipa.itrsc.org

Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce key inflammatory mediators (nitric oxide and prostaglandins, respectively), is often suppressed by ITCs. nih.govunipa.itrsc.org Some ITCs also inhibit microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). rsc.org

Chemokines and Adhesion Molecules: The expression of chemokines, which recruit immune cells to the site of inflammation, and adhesion molecules that facilitate this process, can also be downregulated by ITCs. nih.gov

This broad-spectrum inhibition of pro-inflammatory mediators is often linked to the modulation of key signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, which is a central regulator of inflammation. nih.govmdpi.com

Immunomodulatory Effects in Cellular Models

Beyond the direct suppression of inflammatory mediators, isothiocyanates exhibit immunomodulatory effects in various cellular models. rsc.org These effects involve the regulation of immune cell function and signaling pathways that control the immune response.

In cellular models, ITCs have been shown to modulate the activity of macrophages, which are key players in both initiating and resolving inflammation. nih.govrsc.org For example, some ITCs can influence the balance of T-lymphocyte subpopulations and the production of serum cytokines. semanticscholar.org

The immunomodulatory effects of ITCs are also linked to their interaction with signaling pathways like the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. rsc.org By inhibiting the phosphorylation of proteins in this pathway, ITCs can decrease the production of pro-inflammatory cytokines. rsc.org Furthermore, some isothiocyanates have been found to modulate the inflammasome, a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases. rsc.org

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length and Branching on Biological Effects

The length and branching of the alkyl chain attached to the isothiocyanate group are critical determinants of biological activity. Research has shown that elongating the alkyl chain can enhance the antiproliferative potency of ITCs. nih.gov For instance, in a series of adamantyl isothiocyanates, a longer alkyl chain was associated with increased potency, which may be due to reduced steric hindrance and increased lipophilicity. nih.gov This trend is also observed in other isothiocyanate series, where the potency of aromatic ITCs was enhanced with an increase in the alkyl chain length. nih.gov

However, the relationship is not always linear and can be influenced by the specific biological endpoint being measured. For example, in studies on the germination stimulation of parasitic plant seeds, alkyl ITCs with a chain length of C7 to C12 showed strong activity, while those with shorter or longer chains were less effective. mdpi.com

Branching of the alkyl chain can also have a significant impact. Studies on adamantyl isothiocyanates with branched alkyl chains showed no significant inhibition of cancer cell proliferation, possibly due to steric hindrance that weakens the binding to the target protein. nih.gov Similarly, in a study on the inhibition of lung tumorigenesis, 2-hexyl isothiocyanate was found to be more potent than 1-hexyl isothiocyanate, highlighting the influence of the isothiocyanate group's position on the alkyl chain. aacrjournals.org

The table below summarizes findings on the influence of alkyl chain characteristics on the biological activity of various isothiocyanates.

| ITC Derivative Series | Observation | Biological Effect | Reference |

| Adamantyl ITCs | Elongation of the alkyl chain from 0 to 3 carbons significantly enhanced antiproliferative potency. | Anti-cancer | nih.gov |

| Adamantyl ITCs | Branched alkyl chains did not show significant inhibition of cell proliferation. | Anti-cancer | nih.gov |

| Phenylalkyl ITCs | Germination stimulation activity increased with alkyl chain length, peaking at 4-phenylbutyl ITC and 5-phenylpentyl ITC. | Germination Stimulation | mdpi.com |

| Alkyl ITCs | ITCs with a heptyl (C7) to dodecyl (C12) alkyl chain showed strong germination stimulation activity. | Germination Stimulation | mdpi.com |

| Alkyl ITCs | 2-hexyl isothiocyanate was more potent than 1-hexyl isothiocyanate in inhibiting lung tumorigenesis. | Anti-cancer | aacrjournals.org |

Role of Stereochemistry on Enantiomeric Biological Activity

Stereochemistry plays a crucial role in the biological activity of chiral molecules, and isothiocyanates are no exception. The spatial arrangement of atoms can significantly affect how a molecule interacts with biological targets such as enzymes and receptors. nih.govresearchgate.net For many chiral isothiocyanates, particularly those with a stereogenic sulfur atom like sulforaphane (B1684495), the biological activity is often enantiomer-specific. researchgate.netresearchgate.netmdpi.com

In the case of sulforaphane, the naturally occurring (R)-enantiomer is generally considered the active form, while the (S)-enantiomer is often inactive or significantly less active in its chemopreventive effects. researchgate.netresearchgate.netmdpi.com This highlights the importance of the specific three-dimensional structure for biological recognition and efficacy. However, it is important to note that the effect of stereochemistry can be context-dependent. For instance, in the activation of the Nrf2 transcription factor, both enantiomers of sulforaphane homologues showed identical results, suggesting that sulfur stereochemistry does not influence this particular biological pathway. csic.es

For (S)-(+)-2-Octyl isothiocyanate, the "(S)" designation indicates a specific configuration at the chiral carbon atom. While direct comparative studies on the enantiomers of 2-octyl isothiocyanate are not extensively detailed in the provided context, the principles established for other chiral isothiocyanates suggest that the (S) and (R) enantiomers of 2-octyl isothiocyanate could exhibit different biological activities. The specific nature and magnitude of these differences would depend on the biological system and target being investigated.

The table below illustrates the influence of stereochemistry on the biological activity of selected chiral compounds.

| Compound | Observation | Biological Effect | Reference |

| Sulforaphane | The predominant native (R)-enantiomer is active, while the (S)-counterpart is inactive or poorly active. | Chemopreventive | researchgate.netresearchgate.netmdpi.com |

| Sulforaphane Homologues | Both enantiomers showed identical results in activating the Nrf2 transcription factor. | Nrf2 Activation | csic.es |

| 3-Br-acivicin Isomers | Only the (5S, αS) isomers displayed significant antiplasmodial activity. | Antimalarial | nih.gov |

| Peptidocalixarene Enantiomers | Two enantiomers exhibited the same range of antibacterial activities. | Antibacterial | nih.gov |

Comparative Analysis of Aliphatic vs. Aromatic Isothiocyanates

The biological activity of isothiocyanates is also heavily influenced by whether the isothiocyanate group is attached to an aliphatic or an aromatic structure. Generally, aromatic isothiocyanates tend to exhibit stronger biological effects compared to their aliphatic counterparts in several assays. nih.gov

For instance, aromatic isothiocyanates like benzyl (B1604629) isothiocyanate have demonstrated stronger antimicrobial activity against both Gram-positive and Gram-negative bacteria than aliphatic isothiocyanates. nih.govmdpi.com Similarly, in studies on cholinesterase inhibition, aromatic and arylaliphatic ITCs generally showed better activity than aliphatic ITCs. tandfonline.com It is suggested that the ability of aromatic ITCs to cross bacterial membrane structures more effectively may contribute to their enhanced antimicrobial activity. mdpi.com

However, this is not a universal rule, and the relative potency can depend on the specific compounds being compared and the biological activity being assessed. For example, an aliphatic compound like 3-(methylthio)propyl isothiocyanate was found to exhibit stronger antibacterial activity than some aromatic isothiocyanates. nih.gov Furthermore, in the context of inhibiting lung tumorigenesis, it has been shown that the phenyl moiety is not essential for inhibitory activity, as alkyl isothiocyanates can also exhibit strong effects. aacrjournals.org

The table below provides a comparative analysis of the biological activities of aliphatic and aromatic isothiocyanates.

| Biological Activity | General Observation | Specific Examples | Reference |

| Antimicrobial Activity | Aromatic ITCs often show stronger activity. | Benzyl isothiocyanate (aromatic) exhibited stronger activity than aliphatic ITCs. | nih.govmdpi.com |

| Antimicrobial Activity | Shorter chain length can increase activity. | Benzyl isothiocyanate had stronger antibacterial activity than 2-phenylethyl isothiocyanate. | nih.gov |

| Cholinesterase Inhibition | Aromatic and arylaliphatic ITCs are generally more active. | 3-methoxyphenyl ITC (aromatic) showed the best AChE inhibition. Aliphatic ITCs showed weak or no inhibition. | tandfonline.com |

| Anti-cancer Activity | Phenyl moiety is not essential for inhibitory activity. | Alkyl isothiocyanates exhibit strong inhibitory effects against lung tumorigenesis. | aacrjournals.org |

| Antiproliferative Activity | Aliphatic and benzylic diisothiocyanates were more cytotoxic to A549 cells than aromatic diisothiocyanates. | Aliphatic and benzylic diITCs showed higher cytotoxicity than phenyl isothiocyanate (aromatic). | researchgate.net |

Agricultural and Ecological Research Aspects

Plant Defense Mechanisms and Interactions with Herbivores and Pathogens

The glucosinolate-myrosinase system is a well-documented chemical defense mechanism in plants, often referred to as the "mustard oil bomb". nih.govsrce.hr When plant tissue is damaged, glucosinolates come into contact with myrosinase, leading to the production of various biologically active compounds, including isothiocyanates. srce.hrmdpi.comnih.gov These compounds are generally toxic and act as a deterrent to a wide range of herbivores and pathogens. nih.govfrontiersin.orgoup.com

Isothiocyanates, due to their lipophilic nature, can readily diffuse across cell membranes and react with intracellular components, leading to toxicity. nih.gov The effectiveness of this defense can vary depending on the specific isothiocyanate produced and the attacking organism. Some specialist herbivores have evolved mechanisms to overcome these defenses. For instance, some insects can redirect the hydrolysis of glucosinolates to form less toxic nitriles instead of isothiocyanates, or they can sequester the glucosinolates for their own defense against predators. nih.govapsnet.org

The production of isothiocyanates is a dynamic process and can be induced or enhanced in response to herbivore feeding or pathogen infection. frontiersin.org This induced defense can have significant negative impacts on herbivore growth, survival, and reproduction. nih.govfrontiersin.org Research has also shown that the antifungal activity of isothiocyanates is significant, with aromatic ITCs generally being more toxic to fungi than aliphatic ITCs. The toxicity of aliphatic ITCs often decreases as the length of their side chain increases. nih.gov

Table 1: Effects of Isothiocyanates on Various Organisms

| Organism Type | General Effect of Isothiocyanates | Reference |

| Generalist Herbivores | Toxic and deterrent | frontiersin.orgoup.com |

| Specialist Herbivores | May have detoxification mechanisms | nih.govapsnet.org |

| Fungi | Antifungal activity, toxicity varies with ITC structure | nih.govnih.gov |

| Bacteria | Antibacterial properties | researchgate.net |

Biofumigation Strategies for Crop Protection

Biofumigation is a crop protection strategy that utilizes the biocidal properties of plants, particularly those in the Brassicaceae family, to manage soil-borne pests and pathogens. orgprints.orgnih.gov This method involves incorporating brassica tissues, which are rich in glucosinolates, into the soil. orgprints.org The subsequent enzymatic hydrolysis of these glucosinolates releases volatile isothiocyanates, which act as natural fumigants. orgprints.orgnih.gov

The effectiveness of biofumigation depends on several factors, including the type and concentration of glucosinolates in the plant material, the activity of the myrosinase enzyme, and soil conditions such as temperature and moisture. orgprints.org The volatile nature of isothiocyanates allows them to disperse through the soil and suppress a broad spectrum of soil-borne pathogens, including fungi and nematodes, as well as some weeds. nih.govorgprints.org For optimal efficacy, the plant material should be finely chopped to maximize the interaction between glucosinolates and myrosinase, and incorporated into moist soil to facilitate the hydrolysis and diffusion of the active compounds. orgprints.org

Metabolic engineering of plants to produce novel glucosinolates, such as those derived from valine and isoleucine which produce volatile isothiocyanates, holds potential for enhancing biofumigation efficacy. nih.gov

Post-Harvest Pathogenesis Inhibition

Isothiocyanates have demonstrated significant potential in controlling post-harvest diseases of fruits and other agricultural products. nih.govmdpi.com Their antifungal properties are effective against a range of pathogens that cause spoilage during storage and transportation. nih.govmdpi.com The volatile nature of some isothiocyanates makes them particularly suitable for fumigation applications to protect stored products. nih.gov

Research has shown that isothiocyanates can inhibit the growth of common post-harvest pathogens. For example, studies have documented the antifungal effects of various ITCs against fungi that affect grains and fruits. nih.govmdpi.com The application of isothiocyanates can be a viable alternative to synthetic fungicides, offering a natural and biodegradable option for extending the shelf life of produce. mdpi.com

Impact on Soil Microbial Composition and Allelopathic Activity

Some studies have shown that while certain pathogenic fungi are suppressed, some beneficial bacteria may be promoted. For instance, one study on the effect of allyl isothiocyanate (AITC) in pepper cultivation found a decrease in the relative abundance of some dominant bacteria but an increase in others like Lysobacter, Sphingomonas, and Bacillus. koreascience.kr For fungi, while some pathogenic genera were reduced, others like Aspergillus and Penicillium increased. koreascience.kr

Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Isothiocyanates are recognized as potent allelochemicals. caldic.comnih.gov Their release from decomposing plant residues can suppress the germination and growth of competing weed species. nih.gov This allelopathic activity is a key component of the weed suppression observed in biofumigation practices. nih.gov The effectiveness of this allelopathic activity is dependent on the concentration and type of isothiocyanate produced. nih.gov

Future Research Directions

Elucidation of Undiscovered Molecular Targets and Pathways of Action

Isothiocyanates are known to exert their biological effects by modulating a multitude of cellular signaling pathways and directly interacting with protein targets. nih.gov Their electrophilic isothiocyanate group can form covalent bonds with nucleophilic residues, particularly cysteine thiols, on proteins. nih.gov Well-documented targets for other ITCs include proteins involved in cellular stress response, inflammation, and apoptosis. nih.govfrontiersin.org For instance, many ITCs are potent activators of the Nrf2 pathway and inhibitors of the NF-κB and AP-1 pathways. nih.gov They are also known to induce apoptosis and cell cycle arrest, although the precise upstream molecular events are often unclear. nih.govnih.gov

Future investigations into (S)-(+)-2-Octyl isothiocyanate should focus on identifying its unique set of molecular targets. The compound's chirality is a critical feature, suggesting it may exhibit stereospecific interactions with target proteins, a phenomenon that cannot be observed with achiral ITCs like sulforaphane (B1684495). It is hypothesized that the specific three-dimensional arrangement of the isothiocyanate group relative to the octyl chain could allow for selective binding to chiral pockets within enzymes or receptor proteins. Computational docking studies could be an initial step to predict potential interactions with known ITC targets, such as the deubiquitinases USP14 and UCHL5, which have been identified as targets for other ITCs. nih.gov Subsequent biochemical validation is crucial to confirm these predictions and to discover novel, unanticipated targets that may be unique to this molecule's structure. Understanding these interactions is the first step toward elucidating the specific signaling pathways it modulates.

Advanced Synthetic Methodologies for Enantiopure Isothiocyanates

The biological evaluation of chiral molecules like this compound depends on the availability of enantiomerically pure material. The development of robust and scalable synthetic methods is therefore a critical area of future research. Traditional methods for synthesizing isothiocyanates often involve the use of toxic reagents like thiophosgene (B130339) or the decomposition of dithiocarbamate (B8719985) salts formed from primary amines and carbon disulfide. nih.govresearchgate.net While effective for producing racemic or achiral ITCs, achieving high enantiopurity presents a significant challenge.

Advanced synthetic strategies must be developed and optimized for compounds like this compound. Key areas of focus should include asymmetric synthesis and chiral resolution techniques. This could involve the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction before being cleaved. acs.org Another promising avenue is the development of organocatalytic methods, which use small, chiral organic molecules to catalyze reactions with high enantioselectivity. mdpi.com For example, sugar-based thioureas have been explored as organocatalysts in various asymmetric reactions. mdpi.com Adapting such methodologies could provide a more efficient and greener route to enantiopure this compound and its (R)-enantiomer, enabling rigorous structure-activity relationship studies.

Table 1: Comparison of Potential Synthetic Strategies for Enantiopure Isothiocyanates

| Methodology | Principle | Potential Advantages | Potential Challenges |

| Chiral Resolution | Separation of a racemic mixture using a chiral resolving agent or chiral chromatography. | Conceptually simple; applicable if a racemic synthesis is efficient. | Can be low-yielding (max 50% for one enantiomer); may require specialized equipment. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control stereochemistry during a key reaction step. acs.org | High stereocontrol is often achievable; well-established principles. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst (metal complex or organocatalyst) generates a large amount of enantiopure product. mdpi.com | Highly efficient (low catalyst loading); atom-economical. | Catalyst development and optimization for the specific substrate can be time-consuming. |

| Enzymatic Synthesis | Use of enzymes (e.g., myrosinase with a specific glucosinolate precursor) to catalyze the formation of the ITC. nih.gov | High stereospecificity and mild reaction conditions. | Requires availability of the specific precursor; enzyme stability and cost can be issues. |

Development of Next-Generation Isothiocyanate-Based Research Tools

To identify the direct cellular targets of this compound and understand its mechanism of action, the development of specialized chemical probes is essential. These research tools are derivatives of the parent molecule, modified with a reporter tag (e.g., a fluorescent dye) or a bioorthogonal handle for subsequent detection and enrichment. nih.gov For instance, probes containing an alkyne or azide (B81097) group can be used in "click chemistry" reactions to attach reporter molecules after the probe has bound to its cellular targets. nih.gov This approach, often part of activity-based protein profiling (ABPP), allows for the visualization and identification of target proteins in a complex biological system. researchgate.net